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Abstract

Contezolid acefosamil (CZA) is a novel oxazolidinone antibiotic designed as a water-soluble
prodrug of contezolid (CZD). This design allows for both intravenous (IV) and oral
administration, addressing the poor water solubility of its parent compound. CZA exhibits high
agueous solubility (>200 mg/mL) and is rapidly converted in vivo to the active drug, contezolid.
This document provides a detailed protocol for the chemical synthesis of contezolid acefosamil,
compiled from published literature and patent filings. The synthesis involves a multi-step
process commencing with the preparation of key intermediates, followed by the construction of
the phosphoramidate moiety and subsequent acylation to yield the final product.

Introduction

Contezolid is a next-generation oxazolidinone antibiotic with potent activity against a wide
range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
A significant limitation of contezolid is its low aqueous solubility, which hampers the
development of an intravenous formulation. To overcome this, contezolid acefosamil was
developed as a water-soluble prodrug. This application note details the synthetic route to
contezolid acefosamil, providing researchers with the necessary information to replicate its
synthesis for research and development purposes.
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Synthesis Overview

The synthesis of contezolid acefosamil can be broadly divided into two main stages:
o Synthesis of the Contezolid Phosphoramidic Acid Intermediate: This stage involves the
preparation of a key mesylate intermediate from a protected contezolid precursor. This is

followed by an N-alkylation reaction with a phosphoramidate synthon and subsequent
deprotection to yield the phosphoramidic acid.

» Final Acylation: The phosphoramidic acid intermediate is then acylated to produce the final
product, contezolid acefosamil.

The overall synthetic workflow is depicted in the following diagram:
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Caption: Synthetic workflow for Contezolid Acefosamil.

Experimental Protocols

Stage 1: Synthesis of Contezolid Phosphoramidic Acid

Step la: Synthesis of ((R)-3-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-yl)methyl
methanesulfonate (Mesylate Intermediate)

e Reagents and Materials:
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[e]

(R)-3-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one (Contezolid
Alcohol Precursor)

[e]

Triethylamine (TEA)

o

Methanesulfonyl chloride (MsCI)

[¢]

Dichloromethane (DCM)

e Procedure:

[¢]

To a solution of the contezolid alcohol precursor in dichloromethane, add triethylamine.

o Cool the mixture in an ice bath.

o Slowly add methanesulfonyl chloride to the cooled solution.

o Stir the reaction mixture at room temperature until the reaction is complete (monitor by
TLC or LC-MS).

o Upon completion, quench the reaction with water.

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to obtain the crude mesylate intermediate.

o The crude product can be purified by column chromatography on silica gel.

Step 1b: Synthesis of Dimethyl (isoxazol-3-yl)phosphoramidate (Phosphoramidate Synthon)

e Reagents and Materials:

Isoxazol-3-amine

o

[¢]

Dimethyl phosphite

Carbon tetrachloride

[¢]

[e]

Triethylamine
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o Dichloromethane (DCM)

e Procedure:

Dissolve isoxazol-3-amine in dichloromethane.

[e]

o Add dimethyl phosphite and triethylamine to the solution.

o Cool the mixture in an ice bath and add a solution of carbon tetrachloride in
dichloromethane dropwise.

o Allow the reaction to warm to room temperature and stir until completion.

o Wash the reaction mixture with water and brine.

o Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

o Purify the residue by flash chromatography to yield the desired phosphoramidate synthon.

Step 1c: Synthesis of N-(((R)-3-(3-fluoro-4-(1H-pyrazol-1-yl)phenyl)-2-oxooxazolidin-5-
yl)methyl)-P,P-dimethyl-N-(isoxazol-3-yl)phosphonamidic diamide (N-Alkylated
Phosphoramidate)

o Reagents and Materials:

[¢]

Mesylate Intermediate

o

Dimethyl (isoxazol-3-yl)phosphoramidate

[e]

Lithium tert-butoxide (LiOt-Bu)

o

Tetrahydrofuran (THF)
e Procedure:
o Dissolve the phosphoramidate synthon in anhydrous tetrahydrofuran.

o Add lithium tert-butoxide and stir the mixture at room temperature.
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o Add a solution of the mesylate intermediate in tetrahydrofuran.

o Stir the reaction mixture at room temperature until the starting material is consumed.
o Quench the reaction with saturated agueous ammonium chloride solution.

o Extract the product with ethyl acetate.

o Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate.

o Purify the crude product by column chromatography.
Step 1d: Synthesis of Contezolid Phosphoramidic Acid
e Reagents and Materials:

o N-Alkylated Phosphoramidate

o Trimethylsilyl iodide (TMSI)

o Dichloromethane (DCM)

e Procedure:

o

Dissolve the N-alkylated phosphoramidate in dichloromethane.

[e]

Cool the solution to 0 °C and add trimethylsilyl iodide.

(¢]

Stir the reaction at room temperature until completion (as monitored by LC-MS).

[¢]

Concentrate the reaction mixture under reduced pressure to obtain the crude
phosphoramidic acid.

Stage 2: Final Acylation

Step 2: Synthesis of Contezolid Acefosamil

e Reagents and Materials:
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o Contezolid Phosphoramidic Acid

o Acetic anhydride (Acz0)

o Sodium acetate (NaOAc) or Triethylamine (TEA)

o Acetonitrile (ACN)

e Procedure:

o Suspend the crude phosphoramidic acid in acetonitrile.

o Add sodium acetate or triethylamine, followed by acetic anhydride.

o Stir the mixture at room temperature until the reaction is complete.

o The crude product can be purified by reverse-phase HPLC to yield contezolid acefosamil.

Quantitative Data Summary

Starting

Step Product . Reagents Solvent Yield (%) Purity (%)
Material
Mesylate Contezolid
la Intermediat  Alcohol TEA, MsCl DCM ~75% >95%
e Precursor
Dimethyl
(isoxazol-
N-Alkylated Mesylate 3
1c Phosphora  Intermediat THF ~45% >95%
] yl)phospho
midate e )
ramidate,
LiOt-Bu
TMSI,
. N-Alkylated >98%
Contezolid Ac20, ~37% (for
1d&2 ) Phosphora DCM, ACN (after
Acefosamil ) NaOAcC/TE two steps)
midate A HPLC)

Note: Yields are based on published data and may vary depending on experimental conditions.
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Reagents and Equipment

o Chemicals: All reagents should be of analytical grade or higher and used as received unless
otherwise noted. Anhydrous solvents should be used where specified.

o Equipment: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary
evaporator, thin-layer chromatography (TLC) plates, column chromatography supplies (silica
gel), and a high-performance liquid chromatography (HPLC) system for purification and
analysis.

Safety Precautions

This synthesis should be carried out in a well-ventilated fume hood.

o Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should
be worn at all times.

o Handle all chemicals with care, referring to their respective Material Safety Data Sheets
(MSDS) for specific handling and disposal instructions.

o Trimethylsilyl iodide is corrosive and moisture-sensitive; it should be handled under an inert
atmosphere.

Conclusion

This application note provides a comprehensive protocol for the synthesis of contezolid
acefosamil. By following the detailed procedures outlined, researchers can successfully
synthesize this important antibiotic prodrug for further study and development. The provided
data and methodologies are intended to serve as a valuable resource for the scientific
community engaged in the field of antibiotic research and drug discovery.

» To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis of
Contezolid Acefosamil]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12419876#contezolid-acefosamil-synthesis-protocol-
and-reagents]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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